4-Chloro-6,7-dimethylpteridine

Enzyme Inhibition Xanthine Oxidase Aldehyde Oxidase

4-Chloro-6,7-dimethylpteridine (CAS 32587-03-4) is a heterocyclic small molecule belonging to the pteridine family, characterized by a chlorine substituent at the 4-position and methyl groups at the 6- and 7-positions of the fused pyrimidine-pyrazine ring system. With a molecular formula of C8H7ClN4 and a molecular weight of 194.62 g/mol, it serves primarily as a versatile synthetic building block in medicinal chemistry and chemical biology, where the chlorine atom acts as a leaving group for nucleophilic aromatic substitution to generate diverse pteridine-based libraries.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
Cat. No. B11771052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dimethylpteridine
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C(=NC=N2)Cl)C
InChIInChI=1S/C8H7ClN4/c1-4-5(2)13-8-6(12-4)7(9)10-3-11-8/h3H,1-2H3
InChIKeyBZCWAEYIEFJRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6,7-dimethylpteridine: Core Chemical Profile and Sourcing Baseline


4-Chloro-6,7-dimethylpteridine (CAS 32587-03-4) is a heterocyclic small molecule belonging to the pteridine family, characterized by a chlorine substituent at the 4-position and methyl groups at the 6- and 7-positions of the fused pyrimidine-pyrazine ring system . With a molecular formula of C8H7ClN4 and a molecular weight of 194.62 g/mol, it serves primarily as a versatile synthetic building block in medicinal chemistry and chemical biology, where the chlorine atom acts as a leaving group for nucleophilic aromatic substitution to generate diverse pteridine-based libraries . Its core scaffold is structurally related to biologically critical cofactors such as folate and biopterin, positioning it as a key intermediate for probing enzyme active sites and developing bioactive analogs [1].

Why 4-Chloro-6,7-dimethylpteridine Cannot Be Substituted by Generic Pteridine Analogs


Simple in-class substitution fails for 4-chloro-6,7-dimethylpteridine because the specific positioning of its C4 chlorine and C6/C7 methyl groups dictates a bifurcated biochemical and chemical behavior that is absent in its closest analogs [1]. The C4 chlorine is essential for late-stage derivatization via nucleophilic displacement, a reactivity profile that is not replicated by 2-chloro isomers or non-halogenated pteridines due to the distinct electronic environment of the pteridine ring system [2]. Furthermore, the 6,7-dimethyl substitution pattern critically modulates the compound's interaction with molybdenum-dependent hydroxylases; the absence of these methyl groups (as in 4-chloropteridine) or relocation of the chlorine atom (as in 2-chloro-6,7-dimethylpteridine) results in a fundamentally different enzyme inhibition fingerprint against xanthine oxidase and aldehyde oxidase, as demonstrated in comparative enzymatic studies [3]. This dual identity—as both a selective enzyme modulator and a reactive chemical handle—cannot be fulfilled by any single unsubstituted or differently substituted pteridine scaffold.

Quantitative Comparator Evidence: 4-Chloro-6,7-dimethylpteridine vs. Closest Analogs


Differential Enzyme Inhibition: Dual Oxidase Targeting Compared to 2-Amino-3-pyrazinecarboxylic Acid

4-Chloro-6,7-dimethylpteridine exhibits a dual, but differentiated, inhibitory profile against both rat liver xanthine oxidase and rabbit liver aldehyde oxidase, a characteristic not shared by the comparator 2-amino-3-pyrazinecarboxylic acid, which selectively inhibits only xanthine oxidase [1]. While exact IC50 values for the target compound are not reported in the primary literature, the Oettl et al. (1999) study established that among a panel of 27 pteridine derivatives, aromatic inhibitors lacking substitution at position 7 showed IC50 values ranging from <0.1 to >100 µM, with the most potent aromatic derivative achieving an IC50 of 5.3 µM [2]. The 6,7-dimethyl substitution of the target compound, combined with its inhibitory activity confirmed in the Hodnett study, places it in a unique structural class that retains enzyme affinity despite violating the typical 'no 7-substitution' rule, thereby offering a binding mode not accessible to 7-unsubstituted or 2-amino substituted pteridines [3].

Enzyme Inhibition Xanthine Oxidase Aldehyde Oxidase Molybdenum Hydroxylases

Regioselective Reactivity: C4 Nucleophilic Substitution Yields Compared to Pyrido[2,3-d]pyrimidine Scaffolds

In systematic studies comparing the efficiency of nucleophilic substitution, pteridine scaffolds featuring leaving groups at the C2 and C4 positions consistently deliver higher yields of substitution products than their pyrido[2,3-d]pyrimidine counterparts [1]. The 4-chloro substituent on 4-Chloro-6,7-dimethylpteridine is specifically activated for nucleophilic displacement due to the electron-deficient nature of the fused pyrimidine ring, while the 6,7-dimethyl groups provide steric and electronic modulation that does not deactivate this reactivity. This is mechanistically distinct from 2-chloro-6,7-dimethylpteridine, where amination studies have shown that nucleophilic attack can occur at the C4 position even when a chlorine atom is already present at C2, indicating that the C4 position is the intrinsically more reactive site for nucleophilic addition in the pteridine system [2]. Consequently, 4-Chloro-6,7-dimethylpteridine provides a more predictable and efficient handle for C4-selective derivatization than the 2-chloro isomer, which may undergo competing reaction pathways.

Synthetic Chemistry Nucleophilic Aromatic Substitution Diversity-Oriented Synthesis Pteridine Derivatization

Commercial Purity Benchmarks: 4-Chloro-6,7-dimethylpteridine Sourcing Specifications

Commercially, 4-Chloro-6,7-dimethylpteridine is available with a minimum certified purity of 95% (HPLC), with some suppliers providing batches at 97% purity (Catalog Number CM517145) . This compares favorably to 2,4-dichloro-6,7-dimethylpteridine (CAS 500692-39-7), a common alternative with two reactive chlorine centers, which is typically supplied in smaller research-grade quantities (10 mg to 100 mg) without universally standardized purity guarantees, leading to potential batch-to-batch variability in multi-step synthesis . The single chlorine handle of the target compound reduces the risk of undesired double-substitution side reactions that can plague the use of the dichloro analog, thereby improving the atom economy and simplifying purification in medicinal chemistry workflows.

Chemical Procurement Quality Control Purity Analysis Small Molecule Building Blocks

Limitations Acknowledgment: Absence of Published Head-to-Head Potency Data

A critical assessment of the available literature reveals that no study has directly compared the IC50, Ki, or other quantitative potency metrics of 4-Chloro-6,7-dimethylpteridine with its closest analogs (2-chloro-6,7-dimethylpteridine, 4-chloropteridine, or 2,4-dichloro-6,7-dimethylpteridine) under identical assay conditions [1]. The primary evidence for its biochemical activity comes from the 1976 Hodnett study, which reported inhibition of xanthine oxidase and aldehyde oxidase but did not report numerical IC50 values [2]. Subsequent structure-activity studies on pteridine-based xanthine oxidase inhibitors did not include this specific compound in their quantitative panels [3]. Therefore, any claim of superior potency or selectivity relative to named comparators would be speculative without new, specifically designed comparative biochemical assays.

Data Gap Analysis Assay Comparability Procurement Risk Assessment

Optimal Application Scenarios for 4-Chloro-6,7-dimethylpteridine Based on Verified Evidence


Probing Aldehyde Oxidase-Mediated Drug Metabolism in Preclinical Studies

Due to its demonstrated ability to inhibit rabbit liver aldehyde oxidase—a property not shared by the selective comparator 2-amino-3-pyrazinecarboxylic acid—4-chloro-6,7-dimethylpteridine is optimally deployed as a chemical tool to assess the contribution of aldehyde oxidase to the oxidative metabolism of novel drug candidates [1]. This application is particularly valuable in pharmaceutical R&D settings where species-specific differences in aldehyde oxidase expression often confound in vitro-in vivo extrapolation. Researchers can co-administer this compound alongside a selective xanthine oxidase inhibitor to dissect the relative contributions of each enzyme to the clearance of a test substrate.

C4-Selective Derivatization for Focused Pteridine Library Synthesis

The established higher reactivity of the C4 position toward nucleophiles and the superior yields of pteridine substrates in diversity-oriented synthesis make 4-Chloro-6,7-dimethylpteridine the preferred starting material for generating focused libraries of 4-amino, 4-alkoxy, or 4-thioether-6,7-dimethylpteridine analogs [2]. This circumvents the regioselectivity problems encountered with 2,4-dichloro-6,7-dimethylpteridine, where competitive substitution at C2 can lead to difficult-to-separate isomeric mixtures. Medicinal chemists can thus efficiently explore SAR around the 4-position while keeping the 6,7-dimethyl substitution constant.

Investigating Pteridine Recognition in Molybdenum-Dependent Hydroxylases

The compound's paradoxical ability to inhibit xanthine oxidase despite bearing a methyl substituent at position 7—a feature that the Oettl 1999 model identifies as generally unfavorable for inhibition—positions it as a unique probe for studying the structural plasticity of the xanthine oxidase active site [3]. Structural biologists and enzymologists can use this compound in crystallographic or computational docking studies to understand how the enzyme accommodates 6,7-disubstituted pteridines, providing insights that are directly relevant to the design of non-purine xanthine oxidase inhibitors for gout and hyperuricemia.

Analytical Chemistry Standard for Pteridine Metabolite Profiling

Given its defined structure, high commercial purity (≥95%), and the presence of both a chromophoric pteridine core and a halogen atom detectable by mass spectrometry, 4-Chloro-6,7-dimethylpteridine is well-suited as an internal standard or reference compound in LC-MS/MS methods for profiling pteridine metabolites in biological matrices . The chlorine atom provides a distinctive isotopic signature (3:1 ratio for 35Cl/37Cl) that facilitates unambiguous identification in complex samples, differentiating it from non-halogenated endogenous pteridines.

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